4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER
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Overview
Description
4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
They can form carbon-carbon bonds with various organic compounds, enabling the synthesis of a wide range of chemical structures .
Biochemical Pathways
It’s worth noting that boronic acid esters are often used in the synthesis of pharmaceuticals and biologically active compounds, implying that they could potentially interact with various biochemical pathways .
Result of Action
As a boronic acid ester, it’s primarily used as a reagent in organic synthesis, contributing to the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER typically involves a two-step substitution reactionThe reaction conditions often include the use of solvents such as chloroform and ethyl acetate, and the reactions are carried out under controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining the reaction conditions and improving the overall efficiency of the process. The compound is usually stored in refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: The boronic ester group makes it a suitable candidate for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent any unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is usually a biaryl compound, while in substitution reactions, the product can vary based on the nucleophile used .
Scientific Research Applications
4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the fluorine atom.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of an amine group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate ester group.
Uniqueness
The presence of both the fluorine atom and the boronic ester group in 4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER makes it unique compared to other similar compounds. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMNWVXAEGUVNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660651 |
Source
|
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819057-45-9 |
Source
|
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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